4-[5-Amino-4-(1,3-benzothiazol-2-YL)-3-oxo-2,3-dihydro-1H-pyrrol-1-YL]benzene-1-sulfonamide
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Overview
Description
4-[5-Amino-4-(1,3-benzothiazol-2-YL)-3-oxo-2,3-dihydro-1H-pyrrol-1-YL]benzene-1-sulfonamide is a complex organic compound that features a benzothiazole ring, a pyrrole ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-Amino-4-(1,3-benzothiazol-2-YL)-3-oxo-2,3-dihydro-1H-pyrrol-1-YL]benzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the benzothiazole ring, followed by the formation of the pyrrole ring, and finally the introduction of the sulfonamide group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations. Industrial production often emphasizes the optimization of reaction conditions to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
4-[5-Amino-4-(1,3-benzothiazol-2-YL)-3-oxo-2,3-dihydro-1H-pyrrol-1-YL]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-[5-Amino-4-(1,3-benzothiazol-2-YL)-3-oxo-2,3-dihydro-1H-pyrrol-1-YL]benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-[5-Amino-4-(1,3-benzothiazol-2-YL)-3-oxo-2,3-dihydro-1H-pyrrol-1-YL]benzene-1-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 4-[5-Amino-4-(1,3-benzothiazol-2-YL)-3-oxo-2,3-dihydro-1H-pyrrol-1-YL]benzene-1-carboxamide
- 4-[5-Amino-4-(1,3-benzothiazol-2-YL)-3-oxo-2,3-dihydro-1H-pyrrol-1-YL]benzene-1-phosphonate
Uniqueness
4-[5-Amino-4-(1,3-benzothiazol-2-YL)-3-oxo-2,3-dihydro-1H-pyrrol-1-YL]benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfonamide group, in particular, is known for its role in enhancing the compound’s solubility and stability, making it a valuable candidate for various applications.
Properties
Molecular Formula |
C17H14N4O3S2 |
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Molecular Weight |
386.5 g/mol |
IUPAC Name |
4-[4-(1,3-benzothiazol-2-yl)-3-hydroxy-5-imino-2H-pyrrol-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C17H14N4O3S2/c18-16-15(17-20-12-3-1-2-4-14(12)25-17)13(22)9-21(16)10-5-7-11(8-6-10)26(19,23)24/h1-8,18,22H,9H2,(H2,19,23,24) |
InChI Key |
JEWUMOHXUAKMRA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(C(=N)N1C2=CC=C(C=C2)S(=O)(=O)N)C3=NC4=CC=CC=C4S3)O |
Origin of Product |
United States |
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